molecular formula C12H25ClN2O2 B3020426 tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride CAS No. 2228894-57-1

tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride

Cat. No.: B3020426
CAS No.: 2228894-57-1
M. Wt: 264.79
InChI Key: HOADHZHMSLXEJQ-UHFFFAOYSA-N
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Description

Tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride is a piperidine derivative of high interest in research and development, primarily serving as a versatile building block and key intermediate in organic synthesis. Its primary value lies in pharmaceutical research, where it is utilized in the synthesis of more complex, bioactive molecules and active pharmaceutical ingredients (APIs) . The structural core of the 3,3-dimethylpiperidine moiety provides a unique, sterically defined scaffold that chemists can use to enhance the properties of target compounds, such as their efficacy, metabolic stability, or target specificity . The tert-butyloxycarbonyl (Boc) group is a critical feature, acting as a protecting group for the secondary amine, which allows for selective reactions at other sites of the molecule during multi-step synthesis and can be removed under mild acidic conditions when needed . While its primary applications are in pharmaceuticals, compounds of this class also find use in the development of novel agrochemicals, such as pesticides and herbicides, and as building blocks in material science . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to all applicable laboratory safety guidelines.

Properties

IUPAC Name

tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5;/h9,13H,6-8H2,1-5H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOADHZHMSLXEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1NC(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3,3-dimethylpiperidine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    tert-Butyl carbamate: reacts with .

    Hydrochloric acid: is added to the reaction mixture.

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Pharmaceutical Intermediates :
    • The compound serves as an intermediate in synthesizing various pharmaceuticals, including Janus kinase inhibitors like tofacitinib, which is used to treat autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The processes often involve the conversion of carbamate derivatives into more complex structures through various chemical reactions .
  • Neuroprotective Effects :
    • Research indicates that compounds structurally related to tert-butyl (3,3-dimethylpiperidin-4-yl)carbamate exhibit neuroprotective properties. For instance, a derivative showed moderate protective effects against amyloid beta-induced toxicity in astrocytes by reducing TNF-α levels and oxidative stress markers . This suggests potential applications in developing treatments for neurodegenerative diseases like Alzheimer's.
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase and β-secretase. These enzymes are crucial targets in Alzheimer's disease therapy, where inhibition can prevent the breakdown of acetylcholine or the formation of amyloid plaques .

Synthesis and Characterization

The synthesis of tert-butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride typically involves:

  • Starting Materials : 3,3-dimethylpiperidine and tert-butyl chloroformate.
  • Reaction Conditions : The reaction is generally carried out under controlled conditions to ensure high yield and purity.

Case Study 1: Neuroprotective Activity

A study assessed the protective effects of a related compound on astrocytes exposed to amyloid beta peptides. The results indicated that the compound could reduce cell death and inflammation markers, suggesting its potential use in therapeutic strategies for Alzheimer's disease .

Case Study 2: Synthesis of Tofacitinib Intermediates

In a patent filing, researchers outlined a method for synthesizing intermediates for tofacitinib using tert-butyl (3,3-dimethylpiperidin-4-yl)carbamate as a key starting material. This highlights its importance in pharmaceutical development and its role in creating effective treatments for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Piperidine-Based Analogs

Piperidine derivatives with carbamate groups are widely employed in drug discovery due to their conformational flexibility and ease of functionalization. Key analogs include:

  • tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride

    • Molecular Formula : C₁₁H₂₃ClN₂O₂
    • Molecular Weight : 250.76
    • Key Differences : A single methyl group at the 2-position of the piperidine ring compared to the 3,3-dimethyl substitution in the target compound. This reduces steric hindrance and may enhance binding to less bulky biological targets.
    • Applications : Used in asymmetric synthesis and as a chiral building block for CNS-targeting molecules .
  • tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride Molecular Formula: C₉H₁₉ClN₂O₃ Molecular Weight: 238.71 Key Differences: Incorporates a hydroxyl group on the pyrrolidine ring (5-membered) instead of a piperidine (6-membered).

Azetidine and Pyrrolidine Derivatives

Smaller heterocycles like azetidine and pyrrolidine offer distinct conformational constraints:

  • tert-Butyl (azetidin-3-yl)carbamate hydrochloride

    • Molecular Formula : C₈H₁₆N₂O₂·HCl
    • Molecular Weight : 208.69
    • Key Differences : The 4-membered azetidine ring imposes significant ring strain, increasing reactivity. The lack of methyl groups reduces lipophilicity, making it less suitable for CNS applications but advantageous for peripheral targets.
    • Safety Profile : Classified as an irritant (HazardClass: IRRITANT) with a lower storage stability requirement (room temperature, dry conditions) .
  • tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride

    • Key Differences : A methyl-substituted pyrrolidine ring balances ring strain and lipophilicity. The 5-membered structure may enhance metabolic stability compared to azetidine derivatives .

Cyclohexane and Pyridine Derivatives

  • tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride Key Differences: A cyclohexane ring replaces the piperidine, increasing hydrophobicity and steric bulk. This enhances membrane permeability but may limit solubility in aqueous media .
  • tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride

    • Molecular Formula : C₁₁H₁₄ClN₃O₄
    • Key Differences : The aromatic pyridine ring introduces electron-withdrawing effects, altering electronic distribution and reactivity. The nitro group further enhances polarity, favoring applications in electrophilic substitution reactions .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate HCl C₁₂H₂₃ClN₂O₂ 264.78 (est.) 3,3-dimethylpiperidine High lipophilicity, metabolic stability
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate HCl C₁₁H₂₃ClN₂O₂ 250.76 2-methylpiperidine Reduced steric hindrance
tert-Butyl (azetidin-3-yl)carbamate HCl C₈H₁₆N₂O₂·HCl 208.69 Azetidine ring High reactivity, lower MW
tert-Butyl (6-nitropyridin-2-yl)carbamate HCl C₁₁H₁₄ClN₃O₄ 295.70 Pyridine, nitro group Aromatic, polar

Key Findings and Implications

  • Structural Flexibility : Piperidine derivatives (e.g., the target compound) offer a balance between rigidity and flexibility, making them versatile for diverse therapeutic targets.
  • Substituent Effects : Methyl groups enhance lipophilicity and metabolic stability, while hydroxyl or nitro groups improve solubility and reactivity.
  • Ring Size : Smaller rings (azetidine, pyrrolidine) increase strain and reactivity but may limit applications requiring prolonged stability.

Biological Activity

tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride is a carbamate derivative that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by a tert-butyl group, a piperidine ring, and a carbamate functional group, making it a versatile intermediate in various chemical reactions and a candidate for therapeutic applications.

  • Molecular Formula : C12H24N2O2
  • Molar Mass : 228.33 g/mol
  • CAS Number : 544443-41-6
  • Purity : Typically ≥95% in commercial preparations

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis. Additionally, it may act as an agonist or antagonist in receptor-mediated pathways, modulating receptor activity and downstream signaling.

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted the compound's potential as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In vitro assays demonstrated that various derivatives of the compound could significantly reduce IL-1β release and pyroptosis in THP-1 macrophages stimulated with lipopolysaccharide (LPS) and ATP. The results indicated that certain modifications to the compound could enhance its inhibitory activity against NLRP3-dependent pathways, with some derivatives achieving up to 35% inhibition of pyroptotic cell death at specific concentrations .

Neuroprotective Effects

Research has also explored the neuroprotective properties of related compounds derived from this compound. For instance, compounds designed to inhibit amyloid-beta aggregation showed moderate protective effects against oxidative stress in astrocytes induced by Aβ1-42. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer's disease .

Case Studies

StudyObjectiveKey Findings
Inhibition of NLRP3 Evaluate the inhibitory effects on NLRP3 activationCompounds derived from tert-butyl carbamate reduced IL-1β release by up to 35% in THP-1 cells .
Neuroprotection Investigate protective effects against Aβ-induced cytotoxicityModerate protection observed in astrocytes, with reduced TNF-α levels and free radical formation .

Synthetic Routes

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3,3-dimethylpiperidine. This reaction is often conducted in the presence of bases such as sodium hydride or potassium carbonate, using solvents like tetrahydrofuran (THF) or dichloromethane under controlled conditions to optimize yield and purity.

Q & A

Q. What are the critical steps in synthesizing tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate hydrochloride, and how can intermediates be validated?

  • Methodological Answer: Synthesis typically involves condensation, reduction, and protection steps. For example, analogous compounds like tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate are synthesized via nitro-group reduction (e.g., using H₂/Pd-C) followed by carbamate protection . Validate intermediates using TLC (Rf comparison) or HPLC (retention time matching). Confirm structural integrity via ¹H/¹³C NMR (e.g., tert-butyl group at δ ~1.4 ppm) and FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer: Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Avoid moisture and prolonged exposure to light, as UV degradation is common in piperidine derivatives. Use amber glass vials for long-term storage .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer: Employ HPLC-MS (C18 column, acetonitrile/water gradient) to detect impurities (<0.5% area). Quantify residual solvents (e.g., DCM, THF) via GC-FID calibrated against USP standards. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. How can researchers mitigate occupational exposure risks during synthesis?

  • Methodological Answer: Use fume hoods with HEPA filters and wear nitrile gloves, goggles, and lab coats. Implement respiratory protection (N95 masks) if airborne particulates are detected above 1 mg/m³. Conduct regular air monitoring using OSHA-compliant methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield while minimizing byproducts?

  • Methodological Answer: Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can optimize nitro-group reduction (H₂ pressure: 30–50 psi; Pd-C loading: 2–5 wt%). Monitor byproducts (e.g., over-reduced amines) via LC-MS/MS and adjust reaction quenching pH to ≤3 .

Q. What computational methods predict the compound’s reactivity in novel reaction pathways?

  • Methodological Answer: Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model carbamate stability under acidic/basic conditions. Molecular dynamics simulations (AMBER) can predict solubility in polar aprotic solvents (e.g., DMF vs. DMSO). Validate predictions experimentally via kinetic studies .

Q. How do structural modifications (e.g., dimethyl groups) impact biological activity or physicochemical properties?

  • Methodological Answer: Synthesize analogs (e.g., tert-butyl vs. benzyl carbamate) and compare logP (shake-flask method), solubility (UV-Vis nephelometry), and metabolic stability (human liver microsome assay). Correlate steric effects (3,3-dimethyl group) with receptor binding via SPR or docking studies .

Q. How should contradictory data on compound stability in aqueous buffers be resolved?

  • Methodological Answer: Replicate studies under controlled humidity (40–60% RH) and pH (4–10). Use accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC-DAD to track degradation products. Apply Arrhenius modeling to extrapolate shelf-life under standard conditions .

Methodological Considerations

  • Safety Protocols: Reference GHS guidelines () for hazard mitigation.
  • Synthesis Optimization: Leverage flow-chemistry principles () for scalable production.
  • Data Analysis: Use statistical tools (e.g., ANOVA for DoE results) to validate reproducibility .

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